molecular formula C14H14N6OS B2637678 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide CAS No. 2034295-95-7

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide

Cat. No.: B2637678
CAS No.: 2034295-95-7
M. Wt: 314.37
InChI Key: XHXNXGODYSBZSG-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide is a compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties . The unique structure of this compound, which includes a triazolo-pyrazine core, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide typically involves multiple steps. One common method includes the following steps :

    Formation of the triazolo-pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions, such as using sodium hydroxide solution and chloroacetyl chloride at low temperatures (10°C) for several hours.

    Introduction of the pyrrolidine moiety: This step involves the reaction of the triazolo-pyrazine intermediate with a pyrrolidine derivative under controlled conditions.

    Attachment of the thiophene-3-carboxamide group: This final step involves the coupling of the pyrrolidine-triazolo-pyrazine intermediate with a thiophene-3-carboxamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazolo-pyrazine core or the pyrrolidine moiety are replaced with other groups using appropriate reagents and conditions.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its antibacterial, antifungal, and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines.

    Medicine: Due to its biological activities, the compound is being investigated as a potential therapeutic agent for treating infections and cancer.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Comparison with Similar Compounds

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide can be compared with other triazolo-pyrazine derivatives :

    Sitagliptin: A drug used for the treatment of type II diabetes, which also contains a triazolo-pyrazine core.

    Foretinib: A kinase inhibitor with a similar mechanism of action, used in cancer research.

    Other triazolo-pyrazine derivatives: These compounds share the triazolo-pyrazine core but differ in their substituents, leading to variations in their biological activities and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c21-14(10-2-6-22-8-10)17-11-1-4-19(7-11)12-13-18-16-9-20(13)5-3-15-12/h2-3,5-6,8-9,11H,1,4,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXNXGODYSBZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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